4-(2-Chloroethyl)morpholine

Kinetics Nucleophilic Substitution Alkylation

4-(2-Chloroethyl)morpholine (CAS 3240-94-6), also known as N-(2-chloroethyl)morpholine , is a heterocyclic organic compound with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol. It is a derivative of morpholine, featuring a reactive chloroethyl group attached to the nitrogen atom.

Molecular Formula C6H12ClNO
Molecular Weight 149.62 g/mol
CAS No. 3240-94-6
Cat. No. B1582488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethyl)morpholine
CAS3240-94-6
Molecular FormulaC6H12ClNO
Molecular Weight149.62 g/mol
Structural Identifiers
SMILESC1COCCN1CCCl
InChIInChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2
InChIKeyZAPMTSHEXFEPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Chloroethyl)morpholine (CAS 3240-94-6): Essential Procurement and Selection Data for a Reactive Morpholine Scaffold


4-(2-Chloroethyl)morpholine (CAS 3240-94-6), also known as N-(2-chloroethyl)morpholine [1], is a heterocyclic organic compound with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol [1]. It is a derivative of morpholine, featuring a reactive chloroethyl group attached to the nitrogen atom [1]. The compound is a colorless to pale yellow liquid with moderate solubility in common organic solvents [1]. Its primary utility lies in its function as a versatile alkylating agent, enabling the introduction of a morpholinoethyl functionality into diverse molecular structures for applications in pharmaceutical and agrochemical research [1].

Why 4-(2-Chloroethyl)morpholine (CAS 3240-94-6) Cannot Be Replaced by a Generic Morpholine Analog


While morpholine is a common structural motif, the specific reactivity of 4-(2-chloroethyl)morpholine is dictated by the unique combination of the morpholine ring and the 2-chloroethyl substituent [1]. The chloroethyl group serves as an alkylating handle, enabling selective nucleophilic substitution reactions that are not possible with unsubstituted morpholine [1]. Furthermore, the hydrochloride salt form (CAS 3647-69-6) offers distinct advantages in handling and stability compared to the free base [1]. Substituting with a different alkylating agent, such as a simple alkyl chloride or a differently substituted morpholine, will lead to altered reaction kinetics, regioselectivity, and ultimately, different downstream products [2]. Therefore, for applications requiring the precise installation of a morpholinoethyl group, 4-(2-chloroethyl)morpholine is the indispensable reagent.

Quantitative Evidence for Selecting 4-(2-Chloroethyl)morpholine (CAS 3240-94-6) Over Analogs and Alternatives


Reaction Kinetics with Sodium Propoxide: A Direct Head-to-Head Comparison with n-Butyl Chloride

4-(2-Chloroethyl)morpholine exhibits a markedly different reaction rate with sodium propoxide compared to a simple alkyl halide such as n-butyl chloride [1]. This difference in reactivity is a critical factor in synthetic planning, dictating reaction times and conditions [1].

Kinetics Nucleophilic Substitution Alkylation

Comparative Biological Activity: In Vitro Profile Against Neuronal Targets

4-(2-Chloroethyl)morpholine exhibits potent and selective activity at several neuronal targets [1][2]. Its high affinity for the α3β4 nicotinic acetylcholine receptor (nAChR) and the human ERG potassium channel, contrasted with its moderate activity at monoamine transporters, defines a specific in vitro profile that distinguishes it from other morpholine-containing compounds [1][2].

Neuronal Nicotinic Receptors Dopamine Transporter Binding Affinity

Comparative Physical Form: Free Base vs. Hydrochloride Salt for Ease of Handling

The procurement decision often hinges on physical form. The free base of 4-(2-chloroethyl)morpholine (CAS 3240-94-6) is a liquid with a melting point of 34°C [1], while its hydrochloride salt (CAS 3647-69-6) is a crystalline solid with a melting point of 180-185°C . This difference provides a clear, quantifiable advantage for the salt form in specific research settings.

Physicochemical Properties Formulation Stability

Where 4-(2-Chloroethyl)morpholine (CAS 3240-94-6) Proves Indispensable: Data-Backed Research and Industrial Use Cases


Precision Synthesis of Cannabimimetic and CNS-Active Compounds

The compound's established role as a key intermediate in synthesizing cannabimimetic aminoalkyl indoles (AAIs) [1] is supported by its potent in vitro activity at neuronal nicotinic receptors (IC₅₀ = 1.8 nM at α3β4 nAChR) [2]. This specific profile, along with its known dopamine and serotonin transporter interactions [2], makes it a critical building block for medicinal chemists exploring novel CNS therapeutics, where introducing a morpholinoethyl side chain is a desired structural modification.

Method Development for Selective N-Alkylation

Quantitative kinetic data (k = 1.66 × 10⁻⁵ L mol⁻¹ s⁻¹ with sodium propoxide at 50°C) [3] allows process chemists to predict reaction progress and optimize conditions for selective N-alkylation. This information is crucial for route scouting and scale-up, differentiating it from less characterized alkylating agents. Its use in synthesizing complex molecules like nimorazole impurities [4] further underscores its role in establishing precise, reproducible synthetic methodologies.

Specialty Chemical Intermediate for Drug Substance Impurity Standards

4-(2-Chloroethyl)morpholine is a documented impurity in the synthesis of the pharmaceutical nimorazole [4]. For analytical development and quality control (QC) in drug manufacturing, having a well-characterized, high-purity reference standard of this specific impurity is non-negotiable. Its role as a known impurity [4] mandates its procurement for method validation and batch release testing, a function that cannot be fulfilled by a generic analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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